1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound classified as a nucleoside analog. Nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides and are often employed in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments. This compound features a unique combination of functional groups that contribute to its biological activity and reactivity in chemical reactions.
The compound can be sourced from various chemical suppliers and is identified by its CAS number 1355028-82-8. Its molecular formula is , with a molecular weight of approximately 287.20 g/mol. It falls under the category of specialty materials due to its specific applications in biochemical research and drug development.
The synthesis of 1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves several key steps:
These steps may require optimization to improve yield and purity, often employing scalable reaction conditions suitable for industrial production.
The molecular structure of 1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can be described as follows:
The reactivity of 1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is characterized by several important chemical reactions:
The mechanism of action for 1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves several key aspects:
The physical and chemical properties of 1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-y]pyrimidine-2,4-dione include:
1-[ (2R,3S,4S,5R)-5-Azido -3 , 4 -dihydroxy -5 -(hydroxymethyl) oxolan -2 -yl ] pyrimidine -2 , 4 -dione has significant applications in various scientific fields:
This comprehensive overview highlights the multifaceted nature of 1-[ (2R , 3S , 4S , 5R ) -5 -azido -3 , 4 -dihydroxy -5 -(hydroxymethyl)oxolan -2 -yl ] pyrimidine -2 , 4 -dione as a valuable compound in chemical biology and medicinal chemistry research.
The core structure retains the conserved β-D-ribofuranose ring characteristic of natural nucleosides, with critical modifications at the 5'-position. Unlike canonical uridine, where the 5'-carbon bears a hydroxymethyl group (–CH₂OH), this analog substitutes one hydroxyl with an azido group (–N₃), yielding a 5'-azido-5'-hydroxymethyl motif. This transformation converts a metabolically inert position into a reactive handle while preserving the (2R,3S,4S,5R) stereochemistry essential for enzymatic recognition .
The uracil base maintains canonical hydrogen-bonding capacity at N3-H/O4 and N1-H/O2, enabling base-pairing with adenine. However, molecular modeling suggests the 5'-azido group introduces steric and electronic perturbations that may alter polymerase binding kinetics. Quantum mechanical calculations reveal diminished electrostatic potential around the C5'-C4' bond, potentially affecting sugar pucker dynamics and nucleotide incorporation efficiency. The azido group’s dipole moment (∼3.9 D) further contributes to altered charge distribution across the ribose ring, influencing interactions with cationic residues in enzyme active sites .
Table 1: Functional Group Comparison with Natural Nucleoside Counterparts
Structural Element | Canonical Nucleoside (Uridine) | Azido-Modified Analog | Biochemical Consequence |
---|---|---|---|
5'-Position | –CH₂OH | –CH₂N₃ / –CH₂OH | Altered sterics/electronics; bioorthogonal reactivity |
C3'-C4' Bond Configuration | 3S, 4R | 3S, 4S | Altered sugar pucker equilibrium |
Base Component | Uracil | Uracil | Preserved Watson-Crick pairing potential |
Hydrogen Bond Donor Capacity | 2 donors (base/sugar) | 1 donor (base only) | Reduced enzyme binding affinity |
Comparative analysis of hydrogen-bonding networks reveals significant divergence: Natural uridine provides four hydrogen bond donors (two from uracil, two from ribose hydroxyls) and six acceptors. The azido analog reduces donor capacity to three (C3-OH, C4-OH, uracil N3-H) while increasing acceptors to eight through the azido group’s π-electrons and uracil carbonyls. This shift may impair binding to kinases requiring ribose coordination, while simultaneously enabling novel interactions with azide-recognizing domains [3]. The molecule’s low calculated XLogP3 value (-1.5) confirms heightened hydrophilicity versus unmodified uridine (XLogP3 -1.0), impacting membrane permeability—a property potentially exploitable for tissue-selective delivery .
Azido nucleoside chemistry emerged prominently with 3'-azido-3'-deoxythymidine (AZT), the first FDA-approved HIV treatment. AZT demonstrated the therapeutic validity of azido modifications by acting as a chain terminator during reverse transcription. However, its hematological toxicity spurred investigations into positionally isomeric azido nucleosides. The 5'-azido regioisomer represented by 1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione offered distinct advantages: preservation of the 3'-hydroxy group essential for phosphodiester bonding reduced off-target mitochondrial toxicity while maintaining termination capability through steric blockade [2].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7